Product packaging for MDL-800(Cat. No.:)

MDL-800

Cat. No.: B608947
M. Wt: 626.3 g/mol
InChI Key: FKFQBYBODAKGOA-UHFFFAOYSA-N
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Description

Overview of Sirtuin Family Deacetylases and their Cellular Functions

Sirtuins (SIRTs) constitute a conserved family of proteins found across various organisms, from bacteria to humans. In mammals, this family comprises seven members, designated SIRT1 through SIRT7. These proteins are characterized by a conserved catalytic core domain that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor to perform enzymatic activities mdpi.comresearchgate.netfrontiersin.orgwikipedia.orgfrontiersin.org. Unlike other histone deacetylases (HDACs), sirtuins couple the deacetylation of lysine (B10760008) residues to the hydrolysis of NAD+, linking their activity to the cellular energy status frontiersin.orgwikipedia.org.

While initially identified as histone deacetylases, sirtuins possess broader deacylase activities, including desuccinylation, demalonylation, deglutarylation, demyristoylation, and depalmitoylation, and some members also exhibit mono-ADP-ribosyltransferase activity mdpi.comresearchgate.netwikipedia.orgfrontiersin.org. These diverse enzymatic functions allow sirtuins to regulate a wide array of cellular processes, including transcription, metabolism, DNA repair, stress responses, apoptosis, and cellular senescence mdpi.comfrontiersin.orgwikipedia.orgresearchgate.netfrontiersin.org. The different sirtuin isoforms are localized to distinct cellular compartments, such as the nucleus (SIRT1, SIRT6, SIRT7), mitochondria (SIRT3, SIRT4, SIRT5), and cytoplasm (SIRT1, SIRT2), which contributes to their varied substrate specificities and functional roles mdpi.comfrontiersin.orgaginganddisease.org.

Multifaceted Roles of Sirtuin 6 in Cellular Homeostasis

SIRT6 is a nuclear protein, although it can translocate to the cytoplasm under stress conditions aginganddisease.org. It functions as an NAD+-dependent deacetylase and mono-ADP-ribosyltransferase, playing critical roles in numerous cellular pathways essential for maintaining homeostasis researchgate.netfrontiersin.orgresearchgate.net.

Genomic Integrity and DNA Repair Mechanisms

SIRT6 is a key regulator of genomic stability, actively participating in various DNA repair pathways. It is crucial for maintaining telomere integrity and preventing genomic instability researchgate.netnih.govnih.govhaematologica.org. SIRT6 promotes DNA repair through several mechanisms, including base excision repair (BER), homologous recombination (HR), and non-homologous end joining (NHEJ) wikipedia.orgoup.comaging-us.com. It can act as a DNA double-strand break (DSB) sensor, rapidly localizing to damage sites independently of other known sensors and initiating the DNA damage response by recruiting repair factors and activating downstream signaling pathways elifesciences.org. For instance, SIRT6 mono-ADP-ribosylates PARP-1, thereby promoting DNA repair frontiersin.orgaging-us.com. Its deacetylase activity also contributes to DNA repair by modifying histones and other proteins involved in the process researchgate.netfrontiersin.org. Deficiencies in SIRT6 have been linked to increased genomic instability and phenotypes resembling premature aging wikipedia.orgoup.comelifesciences.org.

Metabolic Regulation and Energy Sensing

SIRT6 plays a significant role in regulating metabolic homeostasis and functions as a cellular energy sensor frontiersin.orgresearchgate.netmdpi.com. It is involved in the regulation of both glucose and lipid metabolism. SIRT6-deficient mouse models exhibit severe metabolic disorders, including hypoglycemia, elevated serum triglycerides, insulin (B600854) resistance, and obesity frontiersin.orgnih.gov. Conversely, overexpression of SIRT6 can protect against diet-induced obesity and improve glucose tolerance nih.govnih.gov.

SIRT6 regulates glucose metabolism by influencing pathways such as glycolysis and gluconeogenesis. It can repress the expression of genes involved in glycolysis, partly by regulating factors like HIF-1α researchgate.netmdpi.com. In pancreatic beta cells, SIRT6 is important for maintaining function and promoting glucose-stimulated insulin secretion frontiersin.orgnih.gov. In lipid metabolism, SIRT6 regulates hepatic triglyceride accumulation, lipogenesis, fatty acid uptake, and beta-oxidation frontiersin.org. It can also influence cholesterol synthesis frontiersin.orginsidetracker.com. SIRT6's metabolic effects are mediated through the regulation of key enzymes and transcription factors involved in these pathways researchgate.netnih.gov.

Inflammatory Pathways and Stress Response

SIRT6 is involved in modulating inflammatory responses and cellular stress resistance. Its role in inflammation appears complex and can be context-dependent mdpi.com. SIRT6 has been shown to inhibit NF-κB signaling, a key pathway in inflammation, by deacetylating histone H3 at lysine 9 (H3K9) at NF-κB target genes and by directly interacting with and deacetylating the NF-κB subunit RelA aginganddisease.orgresearchgate.netoatext.com. This repression of NF-κB activity contributes to its anti-inflammatory effects in various cell types aginganddisease.org.

Furthermore, SIRT6 is involved in the cellular response to oxidative stress. It can activate the NRF2 pathway, a critical regulator of antioxidant defense genes, by inhibiting the transcription of Keap1 (an NRF2 repressor) and directly interacting with NRF2 researchgate.netmdpi.com. This interaction helps upregulate antioxidant enzyme expression, protecting cells from oxidative damage researchgate.netnih.gov.

Aging Processes and Longevity

SIRT6 is widely recognized as a key regulator of aging and longevity. Studies in various model organisms, including yeast, worms, flies, and mice, have demonstrated that sirtuins, including SIRT6, can extend lifespan wikipedia.orgaging-us.compnas.org. Overexpression of SIRT6 in mice has been shown to prolong average lifespan significantly insidetracker.comlongevity.technologyresearchgate.net. Conversely, SIRT6 deficiency leads to a degenerative disorder resembling premature aging in mice, characterized by features like small body size, loss of subcutaneous fat, lymphopenia, lordokyphosis, and severe metabolic defects, resulting in a shortened lifespan wikipedia.orgfrontiersin.orgfrontiersin.orgnih.govaging-us.com.

The anti-aging effects of SIRT6 are attributed to its roles in maintaining genomic stability, promoting DNA repair, regulating metabolic balance, and modulating inflammatory responses – all processes that are intrinsically linked to the aging process frontiersin.orgmdpi.cominsidetracker.comlongevity.technologyresearchgate.net.

Table 1: Effects of SIRT6 Overexpression/Deficiency on Lifespan in Model Organisms

OrganismSIRT6 ModificationEffect on LifespanReference
MiceOverexpressionExtended (e.g., ~30%) insidetracker.comlongevity.technologyresearchgate.net
MiceDeficiencyShortened frontiersin.orgnih.govaging-us.com
DrosophilaOverexpressionIncreased pnas.org
C. elegansOverexpressionExtended insidetracker.com

Table 2: Selected Metabolic Effects of SIRT6 Modification in Mice

SIRT6 ModificationEffect on Body WeightEffect on Fat MassEffect on Food IntakeEffect on Energy ExpenditureEffect on Serum TriglyceridesEffect on Insulin Sensitivity
OverexpressionReducedNot specifiedNot specifiedEnhancedReducedImproved
DeficiencyIncreasedIncreasedIncreasedDecreasedElevatedImpaired

Note: Effects can be tissue or context-specific.

Context-Dependent Role in Oncogenesis

The role of SIRT6 in cancer is complex and often described as a "double-edged sword," acting as either a tumor suppressor or an oncogene depending on the specific cancer type, stage, and cellular context wikipedia.orgfrontiersin.orgfrontiersin.orgnih.govnih.govhaematologica.orgresearchgate.net. In many cancers, SIRT6 appears to function as a tumor suppressor by maintaining genomic stability and promoting apoptosis in response to DNA damage nih.govnih.govhaematologica.org. Downregulation of SIRT6 expression has been observed in several cancer types and is correlated with tumor progression nih.govnih.goviiarjournals.org.

However, in other cancer types, SIRT6 can promote tumor development. This oncogenic role may involve regulating metabolic adaptations that support rapid cancer cell growth or influencing pathways that enhance cell survival and proliferation frontiersin.orgnih.govresearchgate.net. The differential expression and function of SIRT6 in various cancers highlight the intricate interplay between SIRT6 and the molecular pathways involved in tumorigenesis frontiersin.orghaematologica.orgresearchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16BrCl2FN2O6S2 B608947 MDL-800

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQBYBODAKGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrCl2FN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Molecular Characterization of Mdl 800 As a Sirtuin 6 Allosteric Activator

Identification Strategy of MDL-800

The search for a potent SIRT6 activator faced challenges, leading researchers to hypothesize the existence of an allosteric mechanism for activation. bohrium.com This hypothesis formed the basis of a multi-step identification process.

The initial step in the discovery of this compound involved a computational approach to locate potential allosteric sites on the SIRT6 enzyme. researchgate.net Researchers employed the AlloSite prediction method, a computational tool designed to identify allosteric pockets on protein surfaces. researchgate.netnih.gov This analysis predicted a promising allosteric site located in a surface pocket near the amino acid residues Phenylalanine 82 (Phe82) and Phenylalanine 86 (Phe86). researchgate.net This site is distinct from the enzyme's active site where deacetylation occurs. bohrium.comnih.gov

Following the identification of the potential allosteric pocket, a large-scale virtual screening was conducted. researchgate.net Over five million compounds from various chemical libraries were computationally docked into this predicted site. researchgate.net The goal of this virtual screening is to computationally estimate the binding affinity of each compound to the target site, thereby prioritizing a smaller, more manageable number of candidates for experimental testing. nih.gov From this extensive virtual library, 20 top-ranked compounds were selected based on their predicted binding models for subsequent experimental evaluation. researchgate.net

The 20 computationally selected compounds were subjected to experimental assays to determine their actual effect on SIRT6 activity. researchgate.net A Fluor de Lys (FDL) assay, which measures the deacetylase activity of sirtuins, was used for the initial screening. researchgate.net This process led to the identification of initial hits, which then underwent chemical optimization to improve potency, resulting in the development of this compound. researchgate.net

Further validation confirmed that this compound is a potent and selective activator of SIRT6. researchgate.net It was shown to increase the deacetylase activity of SIRT6 by up to 22-fold. researchgate.netkoreascience.kr The activation was quantified with a half-maximal effective concentration (EC50) value of approximately 10.3 µM. koreascience.krbiomolther.org The specificity of this compound was demonstrated by its lack of significant activity toward other human sirtuins (SIRT1-5, -7) and various histone deacetylases (HDACs). nih.govcaymanchem.com Direct binding of this compound to the SIRT6 protein was confirmed through multiple biophysical techniques, including biolayer interferometry (BLI), surface plasmon resonance (SPR), and microscale thermophoresis (MST). bohrium.com

This compound Activity Profile
Target Enzyme Sirtuin 6 (SIRT6)
Mechanism of Action Allosteric Activator
Fold Activation (max) ~22-fold
EC50 ~10.3 µM - 11.0 µM researchgate.netnih.gov
Selectivity Selective for SIRT6 over SIRT1-5, -7 and HDACs nih.govcaymanchem.com

Mechanism of Sirtuin 6 Activation by this compound

This compound enhances SIRT6's function not by directly participating in the chemical reaction, but by binding to a secondary site and inducing conformational changes that make the enzyme more efficient. bohrium.comnih.gov

Structural studies, including the co-crystal structure of SIRT6 with an this compound derivative (MDL-801), confirmed that these compounds bind to the predicted allosteric pocket. bohrium.comnih.gov This binding site is distinct from the location where endogenous activators like fatty acids bind. researchgate.net

The importance of this specific binding site was further validated through mutagenesis studies. bohrium.com Altering key amino acid residues within this pocket was shown to diminish the activating effect of the compound. bohrium.com For instance, mutating the Methionine 136 residue to an Alanine (M136A) significantly reduced the ability of the compound to activate SIRT6, demonstrating the critical role of this residue in the allosteric mechanism. nih.gov

This compound binding to the allosteric site leads to an enhancement of SIRT6's catalytic activity. bohrium.com Steady-state kinetic studies have shown that this compound increases the catalytic efficiency of the enzyme. researchgate.netbohrium.com This is achieved by increasing the binding affinities for both the acetylated histone substrates and the essential cofactor NAD+. bohrium.comnih.gov Molecular dynamics simulations have suggested that the binding of the activator restricts certain motions within the enzyme, stabilizing it in a more active conformation which elevates its catalytic efficiency. nih.gov This mechanism is specific to the deacetylase function of SIRT6, as this compound does not affect its other known activities, such as fatty-acid deacylation. bohrium.com

Kinetic Effect of this compound on SIRT6
Effect on Substrate Binding Increases affinity bohrium.comnih.gov
Effect on Cofactor (NAD+) Binding Increases affinity bohrium.com
Overall Effect Enhanced Catalytic Efficiency bohrium.comnih.gov
Affected Activity Specific to Deacetylase Activity bohrium.com

Elucidation of Mdl 800 S Cellular and Molecular Mechanisms of Action

Modulation of Histone Deacetylation by MDL-800

A primary mechanism of action for this compound is its ability to enhance the deacetylase activity of SIRT6 nih.govprobechem.commedchemexpress.combiomolther.orgfrontiersin.org. This leads to a reduction in the acetylation levels of specific histone lysine (B10760008) residues, which are known substrates of SIRT6 abmole.comscientificlabs.co.ukfocusbiomolecules.comresearchgate.netfrontiersin.org.

Deacetylation of Histone H3 Lysine 9 (H3K9ac)

This compound treatment has been consistently shown to decrease the acetylation levels of histone H3 at lysine 9 (H3K9ac) medchemexpress.comabmole.comscientificlabs.co.ukfocusbiomolecules.comresearchgate.netfrontiersin.org. This deacetylation is mediated by the activation of SIRT6 researchgate.netfrontiersin.orgbioworld.com. Studies in various cell lines, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) cells, demonstrate a dose-dependent reduction in H3K9ac levels upon this compound treatment nih.govmedchemexpress.comresearchgate.netfrontiersin.orgresearchgate.net. For instance, this compound decreased H3K9ac levels in HCC cell lines at concentrations as low as 10 µM and showed a dose-dependent effect researchgate.net. This effect is dependent on SIRT6, as SIRT6 knockout in cells significantly diminishes this compound's ability to induce H3K9ac deacetylation frontiersin.orgbioworld.com.

Deacetylation of Histone H3 Lysine 56 (H3K56ac)

In addition to H3K9ac, this compound also promotes the deacetylation of histone H3 at lysine 56 (H3K56ac) through SIRT6 activation medchemexpress.comabmole.comscientificlabs.co.ukfocusbiomolecules.comresearchgate.netfrontiersin.org. Research in HCC and NSCLC cell lines indicates that this compound treatment leads to a dose-dependent decrease in H3K56ac levels nih.govmedchemexpress.comresearchgate.netfrontiersin.orgresearchgate.net. Similar to H3K9ac, the deacetylation of H3K56ac by this compound is dependent on the presence and activity of SIRT6 frontiersin.org.

Data illustrating the dose-dependent deacetylation of H3K9ac and H3K56ac by this compound in representative cancer cell lines are presented in the table below, compiled from research findings:

Cell LineThis compound Concentration (µM)Effect on H3K9acEffect on H3K56acSource
HCC cell lines (e.g., Bel7405, PLC/PRF/5, Bel7402)10-50Decreased (dose-dependent)Decreased (dose-dependent) researchgate.net
NSCLC cell lines (e.g., HCC827, PC9)10-50Decreased (dose-dependent)Decreased (dose-dependent) nih.govresearchgate.net
HK2 cells (renal tubular epithelial cells)Decreased (SIRT6-mediated)Not explicitly detailed in source bioworld.com
AdipocytesDecreasedDecreased researchgate.net

Note: Specific quantitative data (e.g., fold change) may vary depending on the cell line and experimental conditions in the cited studies.

Impact of this compound on Cell Cycle Regulation

This compound has been shown to significantly impact cell cycle regulation, contributing to its anti-proliferative effects observed in various cancer cell lines nih.govmedchemexpress.comabmole.comfocusbiomolecules.comresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net.

Induction of G0/G1 Phase Cell Cycle Arrest

A notable effect of this compound is the induction of cell cycle arrest at the G0/G1 phase nih.govmedchemexpress.comresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net. This has been demonstrated in HCC and NSCLC cell lines, where this compound treatment leads to an accumulation of cells in the G0/G1 phase and a corresponding reduction in the S and G2/M phases nih.govresearchgate.netresearchgate.net. This cell cycle arrest is mediated by SIRT6 activation nih.govfrontiersin.org.

Data on the percentage of cells in different cell cycle phases after this compound treatment in representative NSCLC cell lines are summarized below:

Cell LineTreatment% Cells in G0/G1% Cells in S% Cells in G2/MSource
HCC827Control nih.govresearchgate.net
HCC827This compound (concentration range)IncreasedDecreasedDecreased nih.govresearchgate.net
PC9Control nih.govresearchgate.net
PC9This compound (concentration range)IncreasedDecreasedDecreased nih.govresearchgate.net

Note: Specific percentages are dependent on this compound concentration and treatment duration, as reported in the cited studies.

Regulation of Cell Cycle Progression-Related Genes and Proteins (e.g., p21, p27, CDK2, CDK4, CDK6, cyclin D1, cyclin D3)

This compound's effect on G0/G1 cell cycle arrest is associated with the modulation of key cell cycle regulatory proteins frontiersin.orgresearchgate.net. Studies have shown that this compound treatment leads to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27 frontiersin.orgresearchgate.net. These proteins are known to inhibit the activity of cyclin-dependent kinases (CDKs) nih.govimmunologyresearchjournal.com. Concurrently, this compound downregulates the expression levels of several CDKs and cyclins that are crucial for G1 to S phase progression, including CDK2, CDK4, CDK6, cyclin D1, and cyclin D3 frontiersin.orgresearchgate.net. The changes in the expression of these proteins are consistent with the observed G0/G1 phase arrest researchgate.net. This regulatory effect on cell cycle proteins is dependent on SIRT6 activation frontiersin.org.

Observed changes in the expression of cell cycle regulatory proteins in HCC cells treated with this compound are presented below:

ProteinEffect of this compound TreatmentSource
p21Upregulation frontiersin.orgresearchgate.net
p27Upregulation frontiersin.orgresearchgate.net
CDK2Downregulation frontiersin.orgresearchgate.net
CDK4Downregulation frontiersin.orgresearchgate.net
CDK6Downregulation frontiersin.orgresearchgate.net
Cyclin D1Downregulation frontiersin.orgresearchgate.net
Cyclin D3Downregulation frontiersin.orgresearchgate.net

This compound's Influence on Intracellular Signaling Pathways

Beyond its direct impact on histone deacetylation and cell cycle, this compound has also been shown to influence various intracellular signaling pathways.

In non-small cell lung cancer cells, this compound has been reported to suppress the mitogen-activated protein kinase (MAPK) pathway, evidenced by a reduction in the phosphorylation of MEK and ERK (p-MEK and p-ERK) in a dose-dependent manner nih.govresearchgate.net. This suppression of the MAPK pathway may contribute to the enhanced antiproliferative effects observed when this compound is combined with EGFR-TKIs nih.govresearchgate.net.

In the context of inflammation and wound healing, this compound has been shown to downregulate inflammation by attenuating the release of inflammatory mediators nih.gov. This effect is mediated, at least in part, via the NF-κB pathway bioworld.comnih.gov. This compound treatment significantly inhibited the phosphorylation of NF-κB p65 and IκBα, leading to lower expression of inflammatory factors such as IL-6 and TNF-α bioworld.comnih.gov. This suggests a mechanism where this compound regulates H3K9Ac and subsequently suppresses the NF-κB pathway nih.gov. In models of CaOx nephrocalcinosis, this compound also downregulated the expression of IL-1β, TNF-α, MCP-1, and IL-6 via the TRL4/NF-κB pathway bioworld.com.

Interestingly, a study in hepatocytes indicated that this compound can suppress PPARα and fatty acid oxidation-related genes through the induction of oxidative stress, involving the activation of stress kinases like JNK, p38, and ERK, in a manner independent of SIRT6 activation biomolther.org. This highlights that this compound may have both SIRT6-dependent and SIRT6-independent effects on different signaling pathways depending on the cellular context and concentration biomolther.orgbiomolther.org.

Furthermore, research in chondrocytes suggests that this compound treatment can regulate mitochondrial function and pathways related to protein homeostasis, metabolism, ribosomes, and mitochondrial dynamics ors.org. It is also predicted to decrease cartilage catabolism ors.org. This compound has also been linked to promoting angiogenesis nih.gov.

Modulation of mTOR, E2F-related G1/S transcription, Ribosomal Protein S6 (S6), and 4E-BP1 Activity

This compound treatment has been shown to potently inhibit glucose metabolism and protein translation. This inhibition is reported to be induced by the impeded activity of key components within the cellular machinery responsible for these processes, including mTOR, E2F-related G1/S transcription, ribosomal protein S6 (S6), and 4E-BP1. researchgate.netdntb.gov.uascilit.com The inhibition of mTOR activity by this compound can trigger a feedback loop involving the activation of IGF-1R/INSR, which subsequently influences glucose uptake into the cell. researchgate.netdntb.gov.ua

Involvement of the NF-κB Pathway in Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects, which are mediated, at least in part, through its involvement with the NF-κB pathway. Studies have shown that this compound can significantly downregulate inflammation by attenuating the release of inflammatory mediators such as TNF-α and IL-6. nih.govnih.govresearchgate.net Mechanistically, this compound treatment has been observed to inhibit the phosphorylation of NF-κB p65 and IκBα in mouse skin tissues, suggesting that the SIRT6/NF-κB/IκB signaling pathway plays a role in its anti-inflammatory actions. nih.gov

Induction of Cellular Stress Responses (Reactive Oxygen Species Production, JNK, p38, ERK Activation)

This compound has been found to induce cellular stress responses, particularly at higher concentrations. Treatment with this compound can lead to an increase in cellular reactive oxygen species (ROS) levels. biomolther.orgbiomolther.orgnih.govnih.govkoreascience.kr This elevation in ROS is associated with the activation of stress kinases, including JNK, p38, and ERK. biomolther.orgbiomolther.orgnih.govnih.gov For instance, treatment with 50 and 100 μM of this compound remarkably increased the phosphorylation of JNK, p38, and ERK in AML12 cells. biomolther.orgbiomolther.orgnih.gov This induction of cellular stress and activation of stress kinases may contribute to some of the observed effects of this compound. biomolther.orgbiomolther.orgnih.gov

Dissecting SIRT6-Dependent and SIRT6-Independent Mechanisms of this compound

While this compound is known as a SIRT6 activator, its biological effects are mediated through both mechanisms dependent on SIRT6 activity and those that are independent of it.

Effects Reversed by SIRT6 Knockout

Several effects of this compound are dependent on the presence and activity of SIRT6. Studies have demonstrated that the antiproliferative effect of this compound is significantly diminished when SIRT6 is knocked out. nih.govmedkoo.comacs.orgresearchgate.net Furthermore, this compound has been shown to induce cell cycle arrest, particularly at the G0/G1 phase, and this effect is mediated by SIRT6. nih.govmedkoo.com This highlights the crucial role of SIRT6 in mediating certain biological outcomes of this compound treatment.

Observation of SIRT6-Independent Inhibition of PPARα and Fatty Acid Oxidation Genes

In contrast to its SIRT6-dependent effects, this compound has also been observed to exert inhibitory effects on PPARα and fatty acid oxidation-related genes through a mechanism independent of SIRT6 activation. researchgate.netbiomolther.orgbiomolther.orgnih.govnih.govkoreascience.kr This SIRT6-independent inhibition is primarily mediated by the production of reactive oxygen species and the subsequent activation of stress kinases. researchgate.netbiomolther.orgbiomolther.orgnih.govnih.govkoreascience.kr The inhibition of PPARα by this compound has been shown to be reversed by co-treatment with antioxidants or inhibitors of stress kinases like JNK, further supporting the role of oxidative stress in this SIRT6-independent pathway. researchgate.netbiomolther.orgbiomolther.orgnih.govnih.govkoreascience.kr

Summary of this compound's Effects on Key Pathways

Pathway/TargetEffect of this compoundSIRT6 DependenceKey Mediators/Observations
mTOR, E2F-related G1/S transcription, S6, 4E-BP1Inhibition of activity, leading to inhibited glucose metabolism and protein translation.Not explicitly stated as SIRT6-dependent in all contexts, but linked to broader anti-proliferative effects. researchgate.netdntb.gov.uascilit.comImpeded activity of pathway components. researchgate.netdntb.gov.uascilit.com Feedback loop involving IGF-1R/INSR. researchgate.netdntb.gov.ua
NF-κB PathwaySuppression of inflammation.Involved nih.govAttenuation of inflammatory mediators (TNF-α, IL-6). nih.govnih.govresearchgate.net Inhibition of NF-κB p65 and IκBα phosphorylation. nih.gov
MAPK Pathway (p-MEK, p-ERK)Suppression of phosphorylation levels.Not explicitly stated as SIRT6-dependent in all contexts, but observed alongside SIRT6 activation. nih.govmedkoo.comacs.orgresearchgate.netDecreased p-MEK and p-ERK levels. nih.govmedkoo.comacs.orgresearchgate.net
Cellular Stress (ROS, JNK, p38, ERK)Induction of ROS production and activation of stress kinases.SIRT6-independent for PPARα inhibition. researchgate.netbiomolther.orgbiomolther.orgnih.govnih.govkoreascience.krIncreased cellular ROS levels. biomolther.orgbiomolther.orgnih.govnih.govkoreascience.kr Increased phosphorylation of JNK, p38, and ERK. biomolther.orgbiomolther.orgnih.gov
PPARα and Fatty Acid Oxidation GenesInhibition of expression.SIRT6-independent researchgate.netbiomolther.orgbiomolther.orgnih.govnih.govkoreascience.krMediated by ROS production and stress kinase activation. researchgate.netbiomolther.orgbiomolther.orgnih.govnih.govkoreascience.kr Reversed by antioxidants/JNK inhibitors. researchgate.netbiomolther.orgbiomolther.orgnih.govnih.govkoreascience.kr

Data on MAPK Pathway Modulation by this compound

Cell LineThis compound ConcentrationObservation (p-MEK/p-ERK levels)Reference
HCC827Dose-dependentReduction in phosphorylation nih.gov
PC9Dose-dependentReduction in phosphorylation nih.gov
HCC827 (in vivo xenograft)80 mg/kg/dDecreased p-MEK and p-ERK nih.govmedkoo.comresearchgate.net

Data on Cellular Stress Induction by this compound in AML12 Cells

This compound ConcentrationEffect on Cell ViabilityEffect on JNK PhosphorylationEffect on p38 PhosphorylationEffect on ERK PhosphorylationReference
25 μMMarginally caused cytotoxicityNot specified in detailNot specified in detailNot specified in detail biomolther.orgbiomolther.orgnih.gov
50 μMMarkedly enhanced cytotoxicityRemarkably increasedRemarkably increasedRemarkably increased biomolther.orgbiomolther.orgnih.gov
100 μMMarkedly enhanced cytotoxicityRemarkably increasedRemarkably increasedRemarkably increased biomolther.orgbiomolther.orgnih.gov

Preclinical Research on the Therapeutic Potential of Mdl 800

Oncology Research Applications of MDL-800

Preclinical research indicates that this compound exhibits anti-tumor activity across various cancer models, primarily mediated through the activation of SIRT6.

Efficacy in Hepatocellular Carcinoma (HCC) Models

This compound has demonstrated potential in inhibiting the growth of hepatocellular carcinoma (HCC) cells. In vitro studies showed that this compound reduced the proliferation of HCC cells, such as BEL-7405 cells, with an EC50 value of 90.4 μM caymanchem.comselleckchem.com. This anti-proliferative effect is linked to SIRT6-mediated cell-cycle arrest biomolther.orgmedchemexpress.comfrontiersin.orgnih.govresearchgate.net. This compound treatment has been shown to decrease the acetylation levels of H3K9ac and H3K56ac in HCC cell lines, which are known targets of SIRT6 deacetylation medchemexpress.comfocusbiomolecules.comfrontiersin.orgnih.gov. Furthermore, this compound has shown efficacy in ameliorating tumor growth in HCC xenograft models in vivo biomolther.orgcaymanchem.commedchemexpress.comnih.govresearchgate.netbiosynth.com. This compound inhibited xenograft tumor growth of HCC cells in immunocompromised mice medchemexpress.com. Intraperitoneal injection of this compound at doses of 50, 100, and 150 mg/kg/day for 2 weeks suppressed the growth of Bel7405 xenografts and decreased tumor weight and size in a dose-dependent manner in a mouse model glpbio.com.

Anti-tumor Activity in Non-Small Cell Lung Cancer (NSCLC) Models

This compound has also shown anti-tumor activity in non-small cell lung cancer (NSCLC) models. In vitro studies demonstrated that this compound effectively inhibited the proliferation of 12 NSCLC cell lines in a dose-dependent manner, with IC50 values ranging from 21.5 to 34.5 μM nih.govmedkoo.comnih.govfocusbiomolecules.com. The antiproliferation effect of this compound was significantly diminished by SIRT6 knockout, indicating that its activity is largely dependent on SIRT6 nih.govmedkoo.comnih.gov. This compound treatment induced remarkable cell cycle arrest at the G0/G1 phase in NSCLC cell lines like HCC827 and PC9 nih.govmedkoo.comnih.gov. In vivo studies using HCC827 cell-derived xenograft nude mice showed that intraperitoneal administration of this compound (80 mg/kg/d for 14 days) markedly suppressed tumor growth nih.govmedkoo.comnih.gov. This was accompanied by enhanced SIRT6-dependent histone H3 deacetylation and decreased phosphorylation of MEK and ERK (p-MEK and p-ERK) in tumor tissues nih.govmedkoo.comnih.gov.

Table 1: In Vitro Antiproliferation Effects of this compound in NSCLC Cell Lines

Cell LineIC50 (μM)
12 NSCLC cell lines21.5 - 34.5 nih.govmedkoo.comnih.gov

Therapeutic Effects in Head and Neck and Esophagus Squamous Cell Carcinoma (HNSCC and ESCC)

Research has explored the therapeutic potential of activating SIRT6 in squamous cell carcinoma of the head and neck and esophagus (HNSCC and ESCC), where SIRT6 is suggested to function as a tumor suppressor researchgate.netdntb.gov.uaresearchgate.net. Preclinical studies using HNSCC and ESCC cell lines demonstrated that this compound treatment exhibited extensive anti-tumor activity in vitro by inhibiting cell proliferation and migration researchgate.netdntb.gov.uaresearchgate.netresearchgate.net. In cell-derived xenograft mouse models, this compound treatment effectively delayed tumor growth in these cancer models researchgate.netdntb.gov.uaresearchgate.netscilit.com. Mechanistically, this compound treatment was shown to potently inhibit glucose metabolism and protein translation by impeding mTOR, E2F-related G1/S transcription, ribosomal protein S6 (S6), and 4E-BP1 activity researchgate.netdntb.gov.ua.

Synergistic Anti-tumor Effects with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) in Drug-Resistant Cancers

This compound has shown promise in enhancing the efficacy of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs), particularly in drug-resistant NSCLC cells. Studies have indicated that this compound can enhance the antiproliferation effects of EGFR-TKIs in osimertinib-resistant HCC827 and PC9 cells, as well as in patient-derived primary tumor cells nih.govmedkoo.comnih.govfocusbiomolecules.com. This synergistic effect is associated with the suppression of the mitogen-activated protein kinase (MAPK) pathway nih.govmedkoo.comnih.gov. Drug resistance to EGFR-TKIs often involves the constitutive activation of the MAPK pathway, and this compound's ability to reduce the phosphorylation of MEK and ERK (p-MEK and p-ERK) in a dose-dependent manner may contribute to overcoming this resistance mechanism nih.gov. The combination of SIRT6 activators and EGFR-TKIs is being explored as a potential strategy to address drug resistance in NSCLC nih.gov.

This compound in Inflammatory and Regenerative Processes

Beyond its anti-tumor effects, this compound has also been investigated for its role in inflammatory and regenerative processes.

Suppression of Inflammation through Attenuation of Inflammatory Mediators (TNF-α, IL-6)

This compound has demonstrated anti-inflammatory effects in preclinical models. Studies have shown that this compound can significantly downregulate inflammation by attenuating the release of inflammatory mediators glpbio.comnih.govnih.gov. Specifically, this compound has been shown to significantly downregulate the expression levels of canonical proinflammatory cytokines like TNF-α and IL-6 in various models glpbio.comnih.govnih.govbioworld.comresearcher.life. In a mouse model of full-thickness cutaneous wound healing, this compound rapidly and significantly reduced IL-6 and TNF-α expression at the wound site nih.gov. In mouse kidneys, this compound also downregulated the expression of TNF-α and IL-6, along with IL-1β and MCP-1, via the TRL4/NF-κB pathway in a model of CaOx nephrocalcinosis bioworld.com. This suppression of inflammation through the attenuation of inflammatory mediators like TNF-α and IL-6 via pathways such as NF-κB is suggested to play a role in its therapeutic effects, including promoting wound healing nih.govnih.govfrontiersin.org.

Table 2: Effect of this compound on Inflammatory Mediators in Mouse Models

ModelInflammatory Mediators AttenuatedKey Pathway Involved
Cutaneous wound healing (mice)TNF-α, IL-6NF-κB pathway nih.govnih.govresearcher.life
CaOx nephrocalcinosis (mouse kidneys)IL-1β, TNF-α, MCP-1, IL-6TRL4/NF-κB pathway bioworld.com

Promotion of Angiogenesis and Neovascularization in Wound Healing

Preclinical studies have indicated that this compound promotes angiogenesis and neovascularization, crucial processes in wound healing. In mouse models of full-thickness cutaneous wounds, this compound treatment improved neovascularization glpbio.comresearchgate.netnih.govnih.govacs.org. Research specifically highlighted that this compound promotes angiogenesis to accelerate cutaneous wound healing in mice researchgate.netnih.govnih.govacs.org. In vitro studies using human umbilical vein endothelial cells (HUVECs), which are integral to angiogenesis, demonstrated that this compound promotes their proliferation and migration researchgate.netnih.gov.

Enhancement of Collagen Deposition in Cutaneous Wound Healing

Beyond neovascularization, this compound has also shown efficacy in enhancing collagen deposition during cutaneous wound healing. Studies using a mouse model of full-thickness cutaneous wounds reported that this compound treatment improved collagen deposition in the wounds glpbio.comresearchgate.netnih.govnih.govacs.org. Detailed analysis revealed that this compound increased collagen tissue deposition and granulation tissue formation during the wound healing process in mice nih.gov. Immunostaining data further supported these findings by showing an increased mean optical density of Collagen I (COL I) and Collagen III (COL III) in the dorsal skin of mice treated with this compound nih.gov.

Metabolic and Systemic Disease Modulations by this compound

This compound's role as a SIRT6 activator positions it as a compound with potential influence over metabolic and systemic diseases, given SIRT6's involvement in glucose and lipid metabolism glpbio.comnih.govexplorationpub.comacs.org. Preclinical investigations have explored its effects on glucose metabolism, liver fibrosis, and heart failure.

Inhibition of Glucose Metabolism

Research indicates that this compound can inhibit glucose metabolism in certain contexts. In head and neck squamous cell carcinoma (HNSCC) and esophageal squamous cell carcinoma (ESCC) cells, this compound treatment potently inhibited glucose metabolism researchgate.netresearchgate.net. This inhibition was linked to the impediment of mechanistic target of rapamycin (B549165) (mTOR), E2F-related G1/S transcription, ribosomal protein S6 (S6), and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) activity researchgate.netresearchgate.net. In non-small cell lung cancer (NSCLC) cells, this compound treatment resulted in SIRT6-driven G0/G1 cell cycle arrest and repression of glucose metabolism nih.gov. It has been observed that the inhibition of mTOR by this compound can induce a feedback loop involving insulin-like growth factor 1 receptor (IGF-1R) and insulin (B600854) receptor (INSR) activation, which subsequently facilitates glucose uptake into the cell researchgate.netsciety.org.

Effects on Liver Fibrosis Mitigation

This compound has demonstrated potential in mitigating liver fibrosis in preclinical models. Studies have shown that this compound mitigates liver fibrosis induced by carbon tetrachloride administration in mice nih.govbiomolther.orgbiomolther.org. The mechanism involves this compound alleviating liver fibrosis by deacetylating conserved lysine (B10760008) 54 on Smad2 in hepatic stellate cells aginganddisease.orgresearchgate.net. Activation of SIRT6, which is modulated by this compound, is suggested to contribute to benefits against metabolic-associated steatotic liver disease (MASLD) pathogenesis, as SIRT6 has been shown to suppress the expression of fibrogenic genes biomolther.orgbiomolther.org.

Attenuation of Heart Failure Phenotypes

Preclinical evidence suggests this compound can attenuate heart failure phenotypes. This compound attenuated heart failure in mice induced by high-fat diet feeding and streptozotocin (B1681764) treatment biomolther.org. In diabetic mice, this compound attenuated excessive fatty acid uptake and ameliorated experimental Heart Failure with Preserved Ejection Fraction (HFpEF) nih.gov. Oral administration of this compound to diabetic mice alleviated HFpEF phenotypes nih.gov. This compound was found to decrease fatty acid uptake in the heart and muscle tissues of mice nih.gov. Furthermore, this compound treatment diminished triglyceride (TG) and fatty acid (FA) contents in heart tissues and reduced cardiac lipid droplet (LDs) accumulation nih.gov. In a pressure overload heart failure mouse model, administration of the SIRT6 agonist this compound attenuated hyperacetylation of H3K9, alleviated mitochondrial ultrastructure damage, and improved mitochondrial respiratory and cardiac function oup.com. Research on cardiac stromal cells (CSCs) also indicated that this compound treatment is associated with a dose-dependent reduction of TGFb1-induced fibrotic markers and increased levels of the autophagy marker, suggesting its potential as an anti-fibrotic molecule for the heart oup.com.

This compound in Aging and Stem Cell Biology

Improvement of Genomic Stability in Induced Pluripotent Stem Cells (iPSCs)

Studies have demonstrated that treatment with this compound can improve the genomic stability of induced pluripotent stem cells, specifically in the context of iPSCs derived from old murine sources. researchgate.netnih.govmdpi.comfocusbiomolecules.comresearchgate.netbiomart.cn Impaired genome integrity presents a significant challenge for the potential clinical applications of iPSCs derived from older individuals. researchgate.netnih.gov Research indicates that treating old murine-derived iPSCs with this compound is an effective method to stabilize the genome. researchgate.net Analysis of markers such as γH2AX levels following inducing DNA damage, such as X-ray irradiation, has been used to assess the impact of this compound treatment on genomic stability. researchgate.net

Activation of DNA Repair Pathways (Nonhomologous End Joining, Base Excision Repair) in iPSCs

The observed improvement in genomic stability mediated by this compound in old murine-derived iPSCs is linked to the activation of specific DNA repair pathways. researchgate.netnih.govmdpi.comfocusbiomolecules.comresearchgate.netbiomart.cn this compound has been shown to activate both the Nonhomologous End Joining (NHEJ) and Base Excision Repair (BER) pathways. researchgate.netnih.govmdpi.comfocusbiomolecules.comresearchgate.netbiomart.cn Efficient DNA repair mechanisms are critical for maintaining genome integrity, and defects in pathways like NHEJ and BER can contribute to phenotypes associated with aging. researchgate.net Experimental analyses have been conducted to evaluate the efficiency of both NHEJ and BER in iPSCs treated with this compound, indicating that the compound promotes genome integrity by enhancing these repair processes. researchgate.net

Enhancement of Pluripotency and Differentiation Potential in iPSCs

Beyond its effects on genomic stability and DNA repair, this compound has also been shown to enhance the pluripotency and differentiation potential of old murine-derived iPSCs. researchgate.netnih.govmdpi.comfocusbiomolecules.com Old murine iPSCs typically exhibit a restricted differentiation potential. researchgate.netnih.gov Pretreatment of these cells with this compound has been found to promote the formation of teratomas that contain tissues from all three germ layers (ectoderm, mesoderm, and endoderm). researchgate.netnih.govresearchgate.net In contrast, control groups often show a skewed differentiation phenotype, such as neuroectoderm-skewed differentiation. researchgate.net Furthermore, this compound treatment has been reported to stimulate chimera generation and promote the development of mice with a higher degree of chimerism when using treated iPSCs for blastocyst injection. researchgate.netnih.govresearchgate.net Evaluation of chimera formation has included assessing the percentage of GFP-positive cells in embryonic development and the rate and degree of chimerism in adult mice. researchgate.net

The following table summarizes key findings regarding this compound's effects on old murine-derived iPSCs based on preclinical research:

Research AreaObserved Effect of this compound Treatment on Old Murine-Derived iPSCsSupporting Evidence / Assessment Method
Genomic StabilityImproved genomic stabilityAnalysis of γH2AX levels post-irradiation, general genome stabilization. researchgate.net
DNA Repair (NHEJ and BER)Activation and enhanced efficiency of NHEJ and BER pathwaysAnalysis of NHEJ and BER efficiency assays. researchgate.net
Pluripotency and DifferentiationEnhanced pluripotency and differentiation potentialPromotion of teratoma formation with all three germ layers, stimulation of chimera generation. researchgate.netnih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analog Development of Mdl 800

Chemical Optimization Strategies Based on the MDL-800 Scaffold

The discovery of this compound involved the optimization of a phenylsulfonamide scaffold. mdpi.com Initial hits from virtual screening showed SIRT6 activation with half-maximal effective concentration (EC50) values in the 170-220 µM range. researchgate.netnih.gov Chemical modifications to the substituents on the two terminal phenyl rings of these initial hits led to the development of this compound, which demonstrated significantly improved activity with an EC50 of 10.3 µM in a peptide-based assay, representing a 22-fold increase in maximum SIRT6 deacetylase activity activation. researchgate.netnih.govmdpi.com Further chemical optimization efforts based on this compound and its derivative MDL-801 have resulted in the development of analogs like MDL-811. mdpi.com

Development and Characterization of this compound Analogs (e.g., MDL-811)

MDL-811 is a notable analog developed from SAR studies of this compound and MDL-801. mdpi.com MDL-801, a carboxylic acid derivative of this compound, showed slightly better SIRT6 activating potency (EC50 = 5.7 μM) but had poor cellular permeability. researchgate.netacs.orgmdpi.com The development of MDL-811 aimed to improve upon the properties of this compound and MDL-801. nih.gov MDL-811 incorporates a 3-methylmorpholine (B1346471) group at the C3 position, a modification often used to enhance drug-like properties. nih.gov

Enhanced SIRT6 Deacetylase Activity of Analogs

MDL-811 has demonstrated enhanced SIRT6 deacetylase activity compared to this compound. mdpi.comnih.govprobechem.com In biochemical assays, MDL-811 activated SIRT6 deacetylation with an EC50 of 5.7 ± 0.8 μM, which is approximately two-fold greater activity than this compound (EC50 = 12.3 ± 0.7 μM). nih.govprobechem.com This enhanced activity was confirmed using different assay methods, including HPLC. researchgate.netnih.gov

Retained Selectivity Profile of Analogs

A crucial aspect of MDL-811's characterization is its retained selectivity for SIRT6. mdpi.com MDL-811 potently enhanced SIRT6 deacetylase activity but showed minimal effects on other histone deacetylase (HDAC) enzymes, including SIRT1, SIRT2, SIRT3, SIRT5, and SIRT7, even at concentrations up to 100 μM. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govprobechem.com This selectivity profile is similar to that observed for this compound, which also showed potent activation of SIRT6 with significantly weaker activity against other sirtuins and HDACs. researchgate.netmdpi.commdpi.com

Cellular Activity and In Vivo Efficacy of Analogs

MDL-811 exhibits potent cellular activity and has demonstrated efficacy in in vivo models. mdpi.comprobechem.com In colorectal cancer (CRC) cell lines, MDL-811 caused a dose-dependent decrease in the acetylation levels of SIRT6 substrates, including H3K9Ac, H3K18Ac, and H3K56Ac. researchgate.netmdpi.comnih.govmedchemexpress.commdpi.com It also showed broad antiproliferative effects across various CRC cell lines and patient-derived organoids. nih.govmedchemexpress.comnih.govthno.org Beyond cellular studies, MDL-811 has shown robust anti-tumor efficacy in multiple in vivo models, including cell line-derived and patient-derived xenografts, as well as in a spontaneous mouse model of CRC. acs.orgnih.govprobechem.commdpi.comnih.govthno.org Furthermore, MDL-811 has been reported to attenuate lipopolysaccharide-induced neuroinflammation and stroke-like brain damage in mice. mdpi.com MDL-811 also demonstrated significantly enhanced bioavailability (F%, 92.96%) compared to this compound (71.33%), which likely contributes to its improved in vivo effects. mdpi.comnih.govprobechem.com

Computational Approaches in this compound Analog Design

Computational methods played a significant role in the initial discovery of this compound and continue to be valuable in the design and optimization of its analogs. researchgate.netnih.govmdpi.comrsc.orgrsc.org

Molecular Docking and Virtual Screening for Scaffold Optimization

The identification of this compound began with computational prediction of potential allosteric sites on SIRT6 using methods like Allosite. researchgate.netrsc.org Following site prediction, virtual screening of large compound libraries (over five million compounds in the initial effort) was performed using molecular docking to identify potential binders to the predicted allosteric site. researchgate.netrsc.org This virtual screening and docking process identified initial hits that served as the basis for the this compound scaffold. researchgate.netnih.gov Molecular docking models have also been used to understand the binding mode of MDL-811, suggesting that interactions, including a hydrogen bond with Phe86 and hydrophobic interactions with Phe82, Thr85, and Phe86, contribute to its favorable binding and enhanced activity compared to this compound. nih.gov Computational techniques, including virtual screening, molecular docking, and molecular dynamics simulations, have been instrumental in understanding the allosteric regulation of SIRT6 and facilitating the design of novel modulators. rsc.orgrsc.org

Please note: The provided outline for this article is extremely limited, consisting only of a single sub-subsection (5.3.2). As per the instructions to strictly adhere to the provided outline and exclude information outside its scope, this article will focus solely on the application of molecular dynamics simulations for elucidating the ligand-protein interaction of this compound within the context of Structure-Activity Relationship (SAR) studies and analog development. A comprehensive article covering other aspects of this compound is not possible based on the given structure.

5.3.2. Molecular Dynamics Simulations for Ligand-Protein Interaction Elucidation

Molecular dynamics (MD) simulations play a crucial role in the elucidation of ligand-protein interactions, providing dynamic insights that complement static structural data obtained from techniques like X-ray crystallography. In the context of understanding the mechanism by which this compound interacts with its target protein, Sirtuin 6 (SIRT6), MD simulations have been employed.

This compound has been identified as a selective allosteric activator of SIRT6. apexbt.commedkoo.comcaymanchem.comsigmaaldrich.commybiosource.combiosynth.commedchemexpress.comnih.gov It functions by binding to an allosteric site on the SIRT6 enzyme, distinct from the active site where substrate deacetylation occurs. apexbt.commybiosource.combiosynth.commedchemexpress.comnih.govacs.org This allosteric binding leads to an increase in SIRT6 deacetylase activity, particularly towards histone H3 lysine (B10760008) 9 (H3K9ac) and lysine 56 (H3K56ac). sigmaaldrich.commedchemexpress.comnih.govbioworld.comresearchgate.netmdpi.comresearchgate.net

The application of molecular dynamics simulations in the study of this compound and SIRT6 interaction allows researchers to explore the dynamic behavior of the ligand-protein complex over time. These simulations can provide insights into:

Binding Stability: Assessing the stability of this compound binding to the allosteric site on SIRT6.

Conformational Changes: Identifying potential conformational changes in SIRT6 induced by this compound binding that could lead to enhanced catalytic activity or altered substrate affinity.

Key Interactions: Pinpointing specific amino acid residues in the allosteric binding site that are critical for the interaction with this compound through analysis of hydrogen bonds, hydrophobic contacts, and other non-covalent forces over the simulation trajectory.

Water Networks: Analyzing the role of water molecules at the ligand-protein interface and within the protein structure, which can influence binding affinity and protein dynamics.

While the primary literature describing the discovery and characterization of this compound, such as the publication by Huang et al. in Nature Chemical Biology (2018), lists molecular dynamics simulation as a method used in the study, detailed data tables and extensive findings derived solely from these specific MD simulations regarding the precise atomic-level interactions and resulting conformational changes induced by this compound binding are typically presented within the primary research articles and their supplementary materials. nih.gov Further detailed exploration of these simulations would be necessary to fully elucidate the dynamic nature of the this compound-SIRT6 interaction at a granular level. Research continues to utilize MD simulations to understand the dynamics of SIRT6 and the impact of activators like this compound on its function. acs.org

Future Directions and Translational Perspectives for Mdl 800 Research

Further Elucidation of Context-Specific Mechanisms

While MDL-800 is known to activate SIRT6-dependent mechanisms, such as cell-cycle arrest, contributing to its anti-proliferative activity, recent research highlights the need to further elucidate its context-specific mechanisms of action biomolther.orgnih.gov. For instance, a study in hepatocytes revealed that this compound inhibits PPARα and fatty acid oxidation-related genes through a SIRT6-independent mechanism, involving the production of reactive oxygen species (ROS) and activation of stress kinases biomolther.orgbiomolther.orgnih.gov. This finding suggests that the anti-proliferative effects of this compound might be partly attributable to the inhibition of fatty acid oxidation, a process essential for cancer cell survival and proliferation biomolther.orgbiomolther.orgnih.gov.

Future research should aim to fully understand the interplay between SIRT6-dependent and -independent pathways modulated by this compound in different cell types and disease contexts. The mechanism by which ROS inactivates PPARα in hepatocytes, for example, remains a significant area for future investigation biomolther.org. Uncovering such context-specific mechanisms could enhance the potential of this compound as a therapeutic strategy biomolther.orgnih.gov.

Exploration of Broader Therapeutic Indications Beyond Current Preclinical Models

This compound has demonstrated therapeutic potential in preclinical models of hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC), showing inhibition of proliferation and tumor growth biomolther.orgnih.govbiosynth.combiomolther.orgnih.govresearchgate.netresearchgate.net. Beyond cancer, this compound has shown benefits in non-malignant conditions, such as mitigating liver fibrosis in mice and attenuating heart failure in diet-induced and streptozotocin-treated mice biomolther.orgbiomolther.org. This compound has also been shown to improve genomic stability and pluripotency of induced pluripotent stem cells (iPSCs) derived from aged mice, suggesting potential in regenerative medicine and preventing senescence of stem and vascular cells aginganddisease.orgresearchgate.netnih.gov. Furthermore, activation of SIRT6 with this compound has shown promise in improving DNA repair efficiency in aged chondrocytes and mitigating senescence in murine cartilage explants, indicating potential for age-related conditions like osteoarthritis aging-us.comors.org.

Future research should explore the therapeutic potential of this compound in a wider range of diseases where SIRT6 is implicated, including other types of cancer, metabolic disorders beyond MASLD, neurodegenerative diseases (given the association of SIRT6 with iPSC-based therapies for these conditions), and other age-related pathologies acs.orgaginganddisease.org. Evaluating its efficacy in relevant animal models for these conditions is a crucial next step.

Addressing Challenges in the Development of SIRT6-Targeting Modulators

The development of SIRT6 modulators faces challenges, including achieving optimal efficacy and selectivity acs.org. While this compound is described as a selective SIRT6 activator, some studies indicate potential off-target effects, such as the SIRT6-independent inhibition of PPARα observed in hepatocytes biomolther.orgbiomolther.orgnih.govcaymanchem.com. Careful consideration is also necessary when developing this compound for non-malignant diseases, as its anti-proliferative effects could potentially lead to cytotoxicity in certain cell types biomolther.orgbiomolther.org. Optimizing the dosage for specific disease contexts is highlighted as a critical challenge biomolther.orgbiomolther.org.

Future efforts in developing SIRT6-targeting modulators, including this compound, should focus on improving selectivity and minimizing off-target effects. Structure-activity relationship studies based on this compound have already yielded analogs like MDL-811, which shows enhanced SIRT6 activation and improved bioavailability in preclinical models mdpi.comthno.org. Further medicinal chemistry efforts are crucial to develop more potent and selective compounds acs.orgresearchgate.net. Additionally, research is needed to understand and mitigate potential cytotoxic effects, particularly in non-malignant disease settings.

Strategies for Advancing this compound Towards Clinical Investigation

Advancing this compound towards clinical investigation requires a multifaceted approach. Preclinical studies have provided evidence of its efficacy in various disease models, including cancer and age-related conditions biomolther.orgnih.govbiosynth.combiomolther.orgnih.govresearchgate.netaginganddisease.orgaging-us.comors.org. The demonstration of its ability to activate SIRT6-dependent pathways and influence key cellular processes like cell cycle regulation and DNA repair supports its potential as a therapeutic agent biomolther.orgnih.govresearchgate.netaging-us.comexplorationpub.com.

Strategies for clinical translation should include rigorous preclinical toxicology studies to assess safety profiles, which were outside the scope of this article but are essential for regulatory approval. Further pharmacokinetic and pharmacodynamic studies in relevant animal models are necessary to inform dosage and administration routes for human trials. Given the promising results in specific cancer types and age-related conditions, initial clinical trials could focus on these indications. Exploring combination therapies, such as the observed enhancement of EGFR-TKI therapy in NSCLC by this compound, could also be a viable strategy for clinical development nih.govresearchgate.netmedkoo.com. Evaluating the efficacy of SIRT6 activators like this compound/MDL-811 in non-human primates for aging-related vascular disorders has also been suggested as an important step before human trials aginganddisease.org.

Q & A

Q. What biochemical assays are recommended to validate SIRT6 activation by MDL-800, and how should researchers control for off-target effects?

  • Methodology : Use in vitro HDAC activity panels to assess selectivity across sirtuin family members (SIRT1-7) and classical HDACs. Competitive binding assays with fluorogenic substrates (e.g., acetylated peptide libraries) can quantify SIRT6-specific deacetylase activity. Include negative controls with SIRT6-knockout cell lines to confirm target specificity. Dose-response curves (5–50 μM) should be analyzed via Western blot for β-catenin deacetylation, a downstream biomarker of SIRT6 activation .

Q. How should dose-response experiments be designed to determine this compound’s optimal concentration for in vitro studies?

  • Methodology : Conduct cytotoxicity assays (e.g., MTT or ATP-based viability tests) alongside functional readouts (e.g., H3K56ac levels via immunostaining). Use EC50 values (e.g., 10.3 μM for SIRT6 activation) as a starting point, testing a range of 5–50 μM in HepG2 or iPSC models. Parallel experiments with SIRT6 inhibitors (e.g., siRNAs) help validate concentration-dependent effects .

Q. What in vitro models and endpoints are standard for studying this compound’s effects on DNA repair pathways?

  • Methodology : Use TGF-β1-induced HepG2 cells to assess NHEJ/BER efficiency via γH2AX foci resolution assays. In iPSCs, measure genomic stability through karyotyping or comet assays. Endpoints should include transcriptional activity of repair genes (ChIP-qPCR for transcription factor binding) and differentiation capacity (e.g., teratoma formation assays) .

Advanced Research Questions

Q. How can multi-omics approaches elucidate this compound’s dual role in DNA repair and viral replication inhibition?

  • Methodology : Integrate RNA-seq (viral replication genes like HBsAg/HBeAg) with proteomics (SIRT6 interactome) in HBV-infected HepG2-NTCP models. Combine ChIP-seq for β-catenin acetylation states and metabolomics to map NAD+ flux. Time-series analysis (5–14 days post-infection) reveals dynamic interactions between DNA repair and antiviral mechanisms .

Q. What strategies resolve contradictions in this compound’s β-catenin acetylation effects across 2D vs. 3D models?

  • Methodology : Compare 2D monolayers (HepG2) with 3D organoids by spatial profiling of SIRT6 localization (immunofluorescence) and β-catenin acetylation gradients. Use microfluidic systems to simulate in vivo nutrient gradients and validate findings in murine fibrosis models .

Q. How should longitudinal studies account for compensatory sirtuin/HDAC upregulation during this compound treatment?

  • Methodology : Perform transcriptomic profiling (qPCR arrays) of sirtuin/HDAC isoforms at multiple timepoints in unilateral ureteral obstruction (UUO) models. Co-administer pan-sirtuin inhibitors (e.g., nicotinamide) to isolate SIRT6-specific effects on fibrosis markers (e.g., collagen deposition) .

Q. Which computational models predict this compound’s biodistribution and target engagement in aging studies?

  • Methodology : Develop pharmacokinetic-pharmacodynamic (PK-PD) models using murine data on this compound’s logP (2.1) and plasma half-life. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity to SIRT6’s hydrophobic cavity, validated by mutagenesis studies .

Q. How can CRISPR/Cas9 and this compound be combined to dissect SIRT6-specific effects in osteoarthritis?

  • Methodology : Generate SIRT6-knockout chondrocytes and treat with this compound (10 μM) to assess rescue of IL-15/JAK3/STAT5 signaling. Use intra-articular Ad-SIRT6 injections in DMM-induced OA mice alongside this compound to quantify synergistic effects on cartilage senescence (SA-β-gal staining) .

Q. What statistical methods analyze this compound’s impact on cell division dynamics in aging models?

  • Methodology : Apply non-dimensionalization techniques to single-cell growth data, correlating division asymmetry with replicative lifespan (RLS). Time-lapse microscopy datasets should be processed using mixed-effects models to account for damage retention variability .

Q. How can researchers differentiate this compound’s direct SIRT6 activation from IL-15/JAK3/STAT5 cross-talk?

  • Methodology : Use JAK3 inhibitors (e.g., tofacitinib) in combination with this compound. Perform phospho-STAT5 Western blots and chromatin accessibility assays (ATAC-seq) to decouple SIRT6-mediated deacetylation from cytokine signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.